molecular formula C24H27NO5S2 B555671 H-Cys(bzl)-obzl P-tosylate CAS No. 73995-16-1

H-Cys(bzl)-obzl P-tosylate

Cat. No. B555671
CAS RN: 73995-16-1
M. Wt: 473.6 g/mol
InChI Key: PAOXTFAXWXQKPW-NTISSMGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Cys(bzl)-obzl P-tosylate is a chemical compound with the CAS Number: 73995-16-1 . Its IUPAC name is benzyl 2-amino-3-(benzylthio)propanoate 4-methylbenzenesulfonate . The molecular weight of this compound is 473.61 .


Molecular Structure Analysis

The InChI code for H-Cys(bzl)-obzl P-tosylate is 1S/C17H19NO2S.C7H8O3S/c18-16(13-21-12-15-9-5-2-6-10-15)17(19)20-11-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,18H2;2-5H,1H3,(H,8,9,10) .


Physical And Chemical Properties Analysis

H-Cys(bzl)-obzl P-tosylate is stored at room temperature .

Scientific Research Applications

1. Redox Properties in Peptides

H-Cys(bzl)-obzl P-tosylate is potentially relevant to the field of peptide chemistry, particularly in the context of studying the redox properties of peptides. For instance, research on ferrocenoyl-dipeptides has indicated that such compounds demonstrate reversible one-electron oxidations, with their redox behavior being significantly influenced by the solvent used. The study emphasizes the importance of solvent interactions, particularly hydrogen bonding, with the peptide molecules (Baker, Kraatz, & Quail, 2001)(source).

2. Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl strategy, which could potentially involve compounds like H-Cys(bzl)-obzl P-tosylate, is crucial in solid-phase peptide synthesis (SPPS). This method is integral for producing peptides for pharmaceutical and basic research purposes. It offers reliability in synthesizing long and complex polypeptides and facilitates the production of C-terminal thioesters for native chemical ligation applications. The methodology also involves safe handling and cleavage techniques using anhydrous hydrogen fluoride, underlining the importance of H-Cys(bzl)-obzl P-tosylate in such complex synthetic processes (Muttenthaler, Albericio, & Dawson, 2015)(source).

3. Separation Processes in the Petrochemical Industry

H-Cys(bzl)-obzl P-tosylate's structural components might be relevant in separation processes within the petrochemical sector. Studies have highlighted the utilization of specific cage-like structures for the selective separation of certain hydrocarbons, a process that is both environmentally friendly and energy-efficient. These separation processes rely on specific molecular interactions, which could potentially involve compounds related to H-Cys(bzl)-obzl P-tosylate (Ding et al., 2021)(source).

4. Proton Magnetic Resonance Spectroscopy in Peptide Analysis

Compounds similar to H-Cys(bzl)-obzl P-tosylate are used in proton magnetic resonance spectroscopy to analyze peptides involved in crucial biological processes, such as insulin synthesis. These studies provide insights into peptide structure, dynamics, and interactions at the molecular level (Dale & Jones, 1977)(source).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

benzyl (2R)-2-amino-3-benzylsulfanylpropanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S.C7H8O3S/c18-16(13-21-12-15-9-5-2-6-10-15)17(19)20-11-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,18H2;2-5H,1H3,(H,8,9,10)/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOXTFAXWXQKPW-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CSCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CSCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Cys(bzl)-obzl P-tosylate

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